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Compound of Interest

Dimethyl (2-
Compound Name:
oxopropyl)phosphonate

Cat. No.: B104374

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of Dimethyl (2-
oxopropyl)phosphonate, a versatile intermediate in organic synthesis, particularly in the
preparation of various biologically active compounds. Its performance is objectively compared
with three alternative organophosphorus reagents: Diethyl (2-oxopropyl)phosphonate, Dimethyl
methylphosphonate, and Paraoxon-methyl. This comparison, supported by experimental data,
aims to assist researchers in selecting the most suitable reagent for their specific applications.

Spectroscopic Data Comparison

The following tables summarize the key infrared (IR) and mass spectrometry (MS) data for
Dimethyl (2-oxopropyl)phosphonate and its alternatives.

Infrared Spectroscopy Data
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Functional Group

Compound Key IR Absorptions (cm~?) .
Assignment
Dimethyl (2- C=0 (ketone), P=0
~1715, ~1250, ~1030
oxopropyl)phosphonate (phosphonate), P-O-C
Diethyl (2- C-H (stretch), C=0 (ketone),
2986, 1715, 1260, 1006[1]
oxopropyl)phosphonate P=0 (phosphonate), P-O-C

Dimethyl methylphosphonate

~1275, ~1050[2]

P=0 (phosphonate), P-O-C

Paraoxon-methyl

~1590, ~1350, ~1260, ~1030

Ar-NO2z (asymmetric stretch),

Ar-NO2 (symmetric stretch),

P=0 (phosphate), P-O-C

Mass Spectrometry Data

Molecular Weight (

Key Fragment lons

Compound Molecular lon (m/z)
g/mol) (m/z)
Dimethyl (2-
oxopropyl)phosphonat  166.11 166 124,109, 94, 79
e
Diethyl (2-
oxopropyl)phosphonat  194.17 194 166, 137, 109, 81
e
Dimethyl
124.08 124 ([M+H]*+ at 125)[3] 109, 94, 79
methylphosphonate
Paraoxon-methyl 247.14[4] 247 139, 109, 79

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the analyte by measuring the absorption

of infrared radiation.
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Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR
crystal (e.g., diamond or zinc selenide).

e Instrument Setup: The FTIR spectrometer is set to collect data in the mid-IR range (typically
4000-400 cm~1). A background spectrum of the clean, empty ATR crystal is recorded.

o Data Acquisition: The sample spectrum is then recorded. The instrument software
automatically subtracts the background spectrum from the sample spectrum to produce the
final absorbance or transmittance spectrum.

» Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands
corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the analyte and to
elucidate its structure through fragmentation analysis.

Methodology (Electron lonization - EI):

o Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass
spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a
molecular ion (M*) and various fragment ions.

e Mass Analysis: The positively charged ions are accelerated and passed through a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their
mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z value.

o Data Analysis: The mass spectrum is interpreted to determine the molecular weight from the
molecular ion peak and to deduce the structure of the molecule from the observed
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fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for a comprehensive spectroscopic

analysis of an organic compound.

Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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